

N-(4-Hydroxyphenyl)propanamide solubility characteristics

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Compound Focus: N-(4-Hydroxyphenyl)propanamide

CAS No.: 1693-37-4

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Solubility Profile of a Close Structural Analog

The most direct and applicable data comes from studies on **Acetaminophen**, which is systematically named **N-(4-hydroxyphenyl)acetamide** [1]. The only structural difference is an additional methylene group (-CH₂-) in your compound of interest (propanamide vs. acetamide). The solubility behavior of acetaminophen is therefore an excellent model.

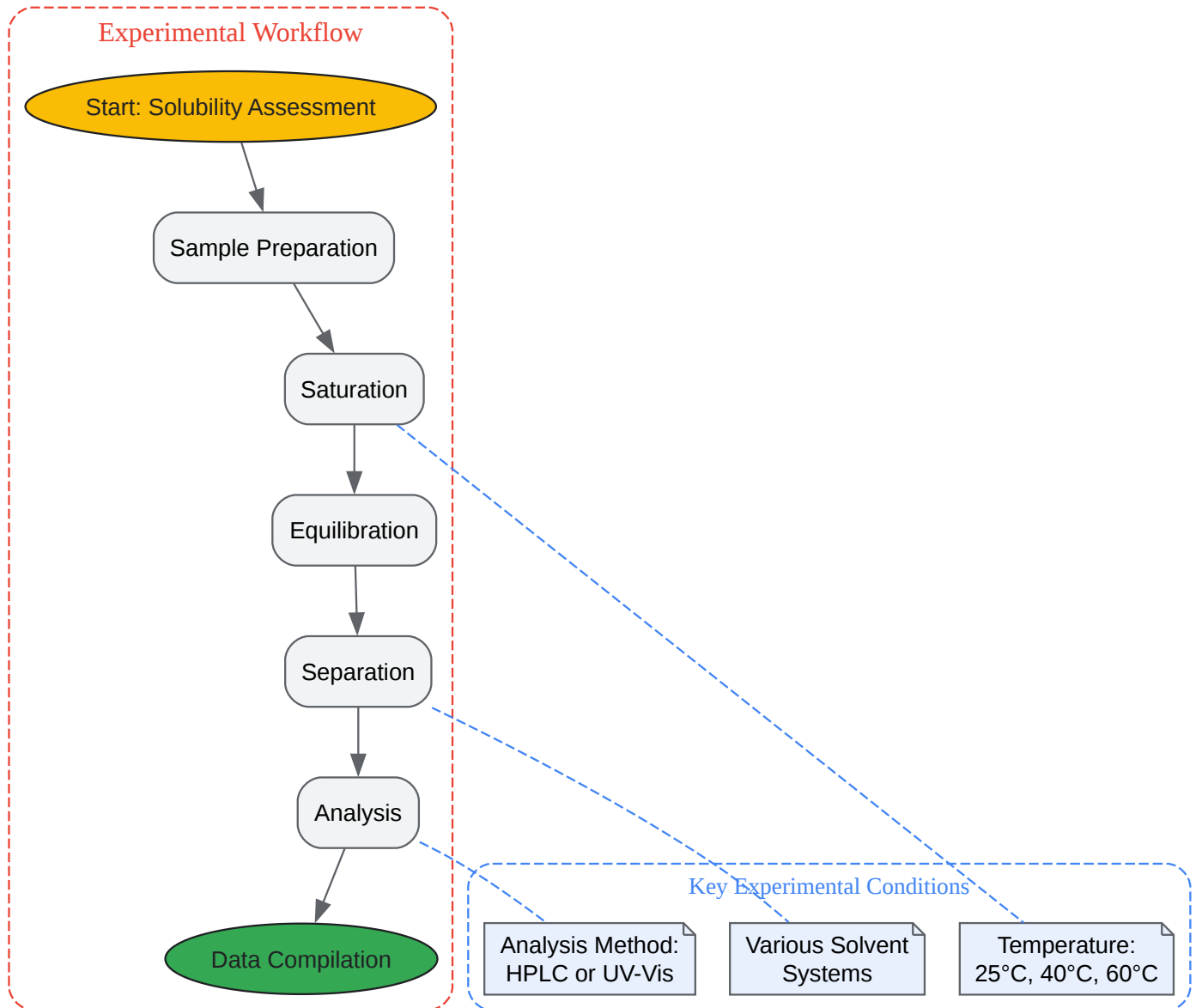
The table below summarizes the key physical and solubility properties of acetaminophen, which can be used as a benchmark [1].

Property	Description / Value
IUPAC Name	N-(4-hydroxyphenyl)ethanamide / N-(4-hydroxyphenyl)acetamide [1]
Common Names	Acetaminophen, Paracetamol [1]
Solubility in Water	< 1 mg/mL at 25 °C (low water solubility) [1]
Crystal Forms	Monoclinic (more stable) and orthorhombic [1]

Property	Description / Value
"Good" Solvents	15 solvents from ICH Classes 1 & 3 (specific solvents not listed, but these classes include water, acetone, ethanol, ethyl acetate, etc.) [1]
"Poor" Solvents	MTBE, DMA, chloroform, benzene, toluene, p-xylene, xylene [1]

Experimental Protocols for Solubility Determination

While the search results do not provide a step-by-step protocol for **N-(4-Hydroxyphenyl)propanamide**, they strongly imply standard methodologies. The following workflow, visualized in the diagram below, outlines a robust approach for determining solubility, drawing from the context of the provided research.



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Diagram of the experimental workflow for determining solubility characteristics.

Here is a detailed breakdown of each step, informed by the general principles of pharmaceutical testing referenced in the articles:

- **Sample Preparation:**

- The solid compound should be characterized for its crystal form (polymorph), as this can significantly impact solubility [1]. The monocyclic form is typically more stable, but the orthorhombic form may offer better dissolution properties.

- **Saturation & Equilibration:**

- Prepare an excess of the solid compound in a series of selected solvents, including water, buffers at various pH levels, and organic solvents from ICH classes (e.g., ethanol, methanol) [1].
- Agitate the mixtures in a temperature-controlled environment (e.g., using a water bath or incubator shaker) for a sufficient duration to reach equilibrium. Common temperatures for profiling include **25°C, 40°C, and 60°C** [1].

- **Separation:**

- Once equilibrium is reached, separate the saturated solution from the undissolved solid. This is typically done by filtration using a 0.45 µm or 0.22 µm membrane filter, or by centrifugation. This step must be performed at the same temperature as the equilibration to prevent precipitation.

- **Analysis:**

- The concentration of the compound in the saturated solution is quantified using a validated analytical method. Common techniques include:
 - **High-Performance Liquid Chromatography (HPLC):** Offers high specificity and accuracy.
 - **UV-Vis Spectrophotometry:** A quicker method, suitable if the compound has a distinct chromophore and no interfering substances are present.

Research Context and Further Directions

The search for **N-(4-Hydroxyphenyl)propanamide** led to a highly relevant and active area of research. A 2024 study focuses on synthesizing and testing antimicrobial activity of **3-((4-hydroxyphenyl)amino)propanoic acid derivatives** [2]. This underscores the pharmaceutical relevance of compounds containing the 4-hydroxyphenyl moiety and highlights that solubility is a critical parameter being optimized in pre-clinical drug development for better bioavailability [2].

To build a complete whitepaper, I suggest you:

- **Experiment to Fill Data Gaps:** The most reliable approach is to determine the solubility of **N-(4-Hydroxyphenyl)propanamide** directly using the experimental protocol outlined above.
- **Explore Solubility Enhancement:** Given the low aqueous solubility of this chemical class, investigate techniques like salt formation, co-solvents, complexation, or nanonization.
- **Consult Specialized Databases:** For more precise data, search dedicated pharmaceutical and chemical databases like SciFinder, Reaxys, or the PUBCHEM record for the compound (CID 14717710) [3].

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To cite this document: Smolecule. [N-(4-Hydroxyphenyl)propanamide solubility characteristics]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b582046#n-4-hydroxyphenyl-propanamide-solubility-characteristics>]

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